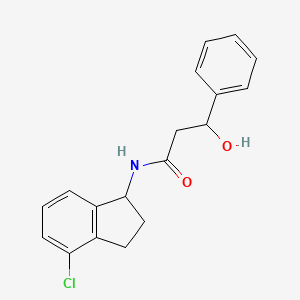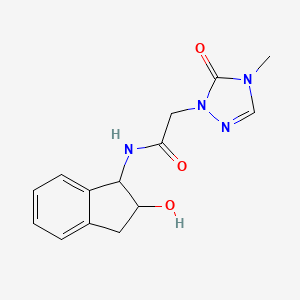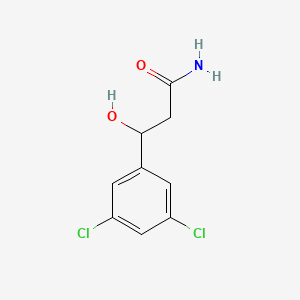
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide acts as a competitive antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine system, which plays a critical role in the regulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and attention.
実験室実験の利点と制限
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has several advantages for laboratory experiments, including its high affinity and selectivity for the dopamine D4 receptor, which allows for the precise modulation of this receptor. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the dopamine system and its potential side effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to the development of more effective treatments for these disorders.
合成法
The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with 3-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
特性
IUPAC Name |
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-4-7-14-13(15)9-10-16(14)20-18(22)11-17(21)12-5-2-1-3-6-12/h1-8,16-17,21H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUJDMZUVXOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CC(C3=CC=CC=C3)O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)